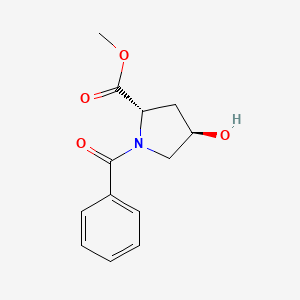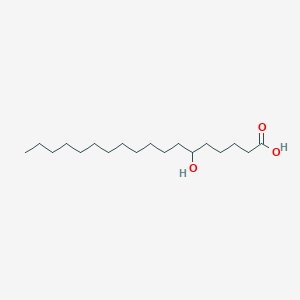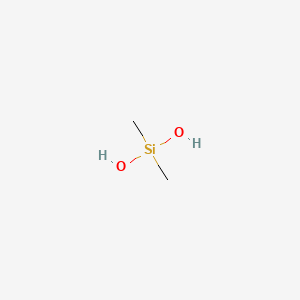
1,3-Dibromo-1-propene
Descripción general
Descripción
1,3-Dibromo-1-propene, also known as 1,3-dibromo-2-propene, is an organobromine compound with the molecular formula C3H4Br2. It is a colorless to slightly yellow liquid with a sweet odor. This compound is used as a synthetic building block in organic chemistry and has applications in various chemical reactions and industrial processes .
Mecanismo De Acción
Target of Action
1,3-Dibromo-1-propene is a synthetic building block used in organic synthesis to form C3-bridged compounds . It primarily targets the carbon-carbon double bonds in organic compounds during its reactions .
Mode of Action
The compound undergoes reduction catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode . This interaction results in the formation of cyclopropane and propylene .
Biochemical Pathways
It’s known that the compound can participate in c-n coupling reactions , which are crucial in the formation of many organic compounds.
Pharmacokinetics
A study conducted in 1981 examined the metabolism of 1,3-dibromopropane, a closely related compound . The study found that 1,3-dibromopropane could react with glutathione (GSH) after administration, leading to the formation of 1-bromo-3-propyl-S-glutathione . This compound ultimately forms a urinary metabolite . These findings suggest that similar metabolic pathways might be involved in the metabolism of this compound.
Result of Action
The primary result of the action of this compound is the formation of cyclopropane and propylene . These compounds are important in various industrial and chemical processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known that the compound decomposes when exposed to heat for a long time . Moreover, the compound’s reactivity can be affected by the presence of other substances in the reaction environment. For example, the presence of a nickel (I) salen catalyst is necessary for the compound to undergo reduction .
Análisis Bioquímico
Biochemical Properties
It is known that 1,3-Dibromo-1-propene can undergo reduction catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode to afford cyclopropane and propylene .
Cellular Effects
It is known that this compound can react with glutathione (GSH) after administration, giving rise to 1-bromo-3-propyl-S-glutathione, which ultimately forms a urinary metabolite . This suggests that this compound may have an impact on cellular processes involving glutathione.
Molecular Mechanism
It is known that this compound can undergo reduction catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode to afford cyclopropane and propylene . This suggests that this compound may interact with certain enzymes and proteins.
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 155-156 °C and a density of 2 g/mL at 25 °C . This suggests that this compound may be stable under certain conditions.
Dosage Effects in Animal Models
It is known that the median lethal dose (LD50) of this compound is 315 mg/kg in rats . This suggests that high doses of this compound may have toxic or adverse effects.
Metabolic Pathways
It is known that this compound can react with glutathione (GSH) after administration, giving rise to 1-bromo-3-propyl-S-glutathione, which ultimately forms a urinary metabolite . This suggests that this compound may be involved in metabolic pathways involving glutathione.
Transport and Distribution
It is known that this compound is a colorless liquid with a sweet odor . This suggests that this compound may be able to diffuse through cell membranes and distribute within cells and tissues.
Subcellular Localization
It is known that this compound is a colorless liquid with a sweet odor . This suggests that this compound may be able to diffuse through cell membranes and localize within various subcellular compartments.
Métodos De Preparación
Análisis De Reacciones Químicas
1,3-Dibromo-1-propene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form propylene or cyclopropane.
Addition Reactions: This compound can undergo addition reactions with various nucleophiles, leading to the formation of different organic compounds.
Aplicaciones Científicas De Investigación
1,3-Dibromo-1-propene has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of polymers and other advanced materials.
Biological Studies: Researchers use this compound to study enzyme mechanisms and metabolic pathways involving halogenated compounds.
Comparación Con Compuestos Similares
1,3-Dibromo-1-propene can be compared with other similar compounds, such as:
1,2-Dibromoethane: Unlike this compound, 1,2-dibromoethane is used primarily as a fumigant and in leaded gasoline.
1,3-Dibromopropane: This compound is similar in structure but lacks the double bond present in this compound.
1,2,3-Tribromopropane: This compound contains an additional bromine atom and is used in different industrial applications.
This compound stands out due to its unique structure, which includes a double bond and two bromine atoms, making it highly reactive and versatile in organic synthesis .
Propiedades
IUPAC Name |
(E)-1,3-dibromoprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2/c4-2-1-3-5/h1-2H,3H2/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQMKMSVOYQICF-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-15-6, 32121-07-6 | |
| Record name | 1,3-Dibromo-1-propene, mixture of cis and trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1E)-1,3-dibromoprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1,1'-Biphenyl]-2,3'-diol](/img/structure/B3423773.png)





![N-[(5-acetylthiophen-2-yl)methyl]acetamide](/img/structure/B3423843.png)


